Edifoligide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Edifoligide is a double-stranded oligodeoxynucleotide designed to act as a transcription factor decoy. It specifically inhibits the E2F transcription factor, which plays a crucial role in regulating the cell cycle. This compound has been extensively studied for its potential to prevent intimal hyperplasia, a common cause of vein graft failure following vascular bypass procedures .

Méthodes De Préparation

The synthesis of edifoligide involves the chemical synthesis of oligodeoxynucleotides. These are typically prepared using solid-phase synthesis techniques, which allow for the sequential addition of nucleotide residues to a growing chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds between nucleotides . Industrial production methods for this compound would likely involve large-scale solid-phase synthesis, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Edifoligide, being an oligodeoxynucleotide, primarily undergoes reactions typical of nucleic acids. These include:

Hydrolysis: The phosphodiester bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the oligonucleotide chain.

Oxidation and Reduction: While nucleic acids are generally stable, certain conditions can lead to the oxidation of nucleobases, which can affect the integrity of the oligonucleotide.

Substitution Reactions: Chemical modifications can be introduced into this compound through substitution reactions, where specific nucleotides are replaced with modified analogs to enhance stability or binding affinity.

Common reagents used in these reactions include phosphoramidites for nucleotide addition, oxidizing agents for stabilization, and various protecting groups to ensure selective reactions . The major products formed from these reactions are typically modified oligonucleotides with enhanced properties for therapeutic applications .

Applications De Recherche Scientifique

Mécanisme D'action

Edifoligide exerts its effects by binding to and inhibiting the E2F transcription factor. E2F is a critical regulator of the cell cycle, controlling the expression of genes required for DNA replication and cell division. By acting as a decoy, this compound prevents E2F from binding to its target genes, thereby inhibiting the proliferation of smooth muscle cells. This mechanism is particularly useful in preventing intimal hyperplasia, which is characterized by the excessive growth of smooth muscle cells in the walls of blood vessels .

Comparaison Avec Des Composés Similaires

Edifoligide is unique in its specific targeting of the E2F transcription factor. Similar compounds include other oligonucleotide-based therapeutics that target different transcription factors or cellular pathways. For example:

Antisense oligonucleotides: These are designed to bind to specific mRNA sequences, preventing their translation into proteins. Examples include mipomersen, which targets apolipoprotein B mRNA.

Small interfering RNA (siRNA): These molecules induce the degradation of specific mRNA molecules, effectively silencing gene expression. An example is patisiran, which targets transthyretin mRNA.

Aptamers: These are oligonucleotides that bind to specific proteins with high affinity, inhibiting their function. An example is pegaptanib, which targets vascular endothelial growth factor (VEGF).

This compound’s specificity for E2F and its application in preventing vein graft failure distinguish it from these other oligonucleotide-based therapeutics .

Propriétés

Numéro CAS |

476273-48-0 |

|---|---|

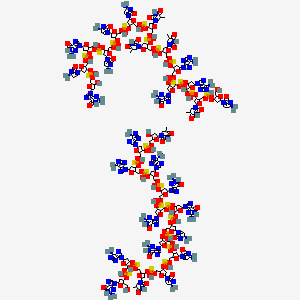

Formule moléculaire |

C272H344N106O138P26S26 |

Poids moléculaire |

8945 g/mol |

Nom IUPAC |

1-[5-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione;1-[4-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C137H171N58O67P13S13.C135H173N48O71P13S13/c1-52-23-185(136(208)180-121(52)198)85-9-54(197)69(237-85)26-223-263(210,276)255-60-15-90(187-43-158-99-108(141)150-39-154-112(99)187)243-75(60)32-229-271(218,284)257-62-17-92(189-45-160-101-110(143)152-41-156-114(101)189)244-76(62)33-230-272(219,285)258-63-18-93(190-46-161-102-111(144)153-42-157-115(102)190)245-77(63)34-231-273(220,286)260-66-21-97(194-50-165-106-119(194)173-131(148)178-126(106)203)248-80(66)37-234-275(222,288)262-67-22-98(195-51-166-107-120(195)174-132(149)179-127(107)204)249-81(67)38-235-274(221,287)261-65-20-96(193-49-164-105-118(193)172-130(147)177-125(105)202)247-79(65)36-233-267(214,280)253-58-13-88(184-8-5-84(140)169-135(184)207)240-72(58)29-227-269(216,282)259-64-19-95(192-48-163-104-117(192)171-129(146)176-124(104)201)246-78(64)35-232-266(213,279)252-57-12-87(183-7-4-83(139)168-134(183)206)238-70(57)27-225-265(212,278)251-56-11-86(182-6-3-82(138)167-133(182)205)239-71(56)28-226-268(215,281)254-59-14-89(186-24-53(2)122(199)181-137(186)209)241-73(59)30-228-270(217,283)256-61-16-91(188-44-159-100-109(142)151-40-155-113(100)188)242-74(61)31-224-264(211,277)250-55-10-94(236-68(55)25-196)191-47-162-103-116(191)170-128(145)175-123(103)200;1-54-29-175(132(198)166-117(54)186)97-21-64(78(234-97)39-216-256(203,269)242-59-16-92(228-72(59)33-184)170-10-5-86(136)155-127(170)193)250-263(210,276)224-43-82-69(26-102(238-82)180-50-151-106-111(142)147-48-149-113(106)180)252-266(213,279)227-46-85-71(28-104(241-85)183-53-154-109-116(183)162-126(145)165-123(109)192)254-267(214,280)225-44-83-68(25-101(239-83)179-49-150-105-110(141)146-47-148-112(105)179)251-265(212,278)223-42-81-67(24-100(237-81)178-32-57(4)120(189)169-135(178)201)249-262(209,275)222-41-80-66(23-99(236-80)177-31-56(3)119(188)168-134(177)200)248-261(208,274)221-40-79-65(22-98(235-79)176-30-55(2)118(187)167-133(176)199)247-260(207,273)219-38-77-62(19-95(233-77)173-13-8-89(139)158-130(173)196)245-258(205,271)217-36-75-61(18-94(231-75)172-12-7-88(138)157-129(172)195)244-257(204,270)218-37-76-63(20-96(232-76)174-14-9-90(140)159-131(174)197)246-259(206,272)226-45-84-70(27-103(240-84)182-52-153-108-115(182)161-125(144)164-122(108)191)253-264(211,277)220-35-74-60(17-93(230-74)171-11-6-87(137)156-128(171)194)243-255(202,268)215-34-73-58(185)15-91(229-73)181-51-152-107-114(181)160-124(143)163-121(107)190/h3-8,23-24,39-51,54-81,85-98,196-197H,9-22,25-38H2,1-2H3,(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H,215,281)(H,216,282)(H,217,283)(H,218,284)(H,219,285)(H,220,286)(H,221,287)(H,222,288)(H2,138,167,205)(H2,139,168,206)(H2,140,169,207)(H2,141,150,154)(H2,142,151,155)(H2,143,152,156)(H2,144,153,157)(H,180,198,208)(H,181,199,209)(H3,145,170,175,200)(H3,146,171,176,201)(H3,147,172,177,202)(H3,148,173,178,203)(H3,149,174,179,204);5-14,29-32,47-53,58-85,91-104,184-185H,15-28,33-46H2,1-4H3,(H,202,268)(H,203,269)(H,204,270)(H,205,271)(H,206,272)(H,207,273)(H,208,274)(H,209,275)(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H2,136,155,193)(H2,137,156,194)(H2,138,157,195)(H2,139,158,196)(H2,140,159,197)(H2,141,146,148)(H2,142,147,149)(H,166,186,198)(H,167,187,199)(H,168,188,200)(H,169,189,201)(H3,143,160,163,190)(H3,144,161,164,191)(H3,145,162,165,192) |

Clé InChI |

HADYXSDGHJBORG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)OP(=S)(O)OCC5C(CC(O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)

![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)